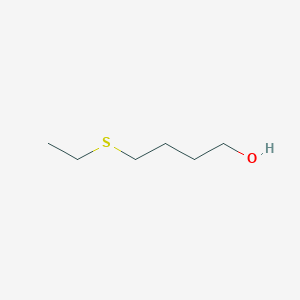
1-Butanol, 4-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 4-(ethylthio)- is an organic compound that belongs to the family of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a butane chain, with an ethylthio group (-SCH2CH3) substituent at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(ethylthio)- can be synthesized through multiple-step organic reactions. One common method involves the reaction of 1-butanol with ethylthiol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: Industrial production of 1-Butanol, 4-(ethylthio)- often involves the use of advanced catalytic processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butanol, 4-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
1-Butanol, 4-(ethylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products.
Mechanism of Action
The mechanism of action of 1-Butanol, 4-(ethylthio)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ethylthio group can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
1-Butanol: A primary alcohol with a similar structure but without the ethylthio group.
4-Methyl-1-butanol: Similar structure with a methyl group instead of an ethylthio group.
1-Butanethiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 1-Butanol, 4-(ethylthio)- is unique due to the presence of both a hydroxyl group and an ethylthio group, which confer distinct chemical properties and reactivity compared to its analogs. This dual functionality makes it a versatile compound in various chemical and industrial applications.
Properties
CAS No. |
18721-62-5 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
4-ethylsulfanylbutan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3 |
InChI Key |
XEIZVCOAFMXFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11051592.png)
![4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B11051596.png)
![6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051598.png)
![4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051601.png)
![(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11051613.png)
![5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide](/img/structure/B11051626.png)

![Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-](/img/structure/B11051638.png)
![{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B11051645.png)
![10-(3,4,5-trimethoxyphenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B11051656.png)

![N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051677.png)
![1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11051691.png)
![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)
